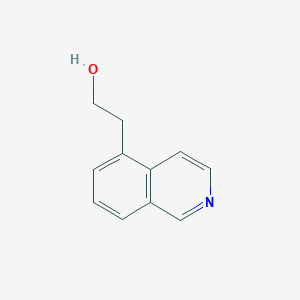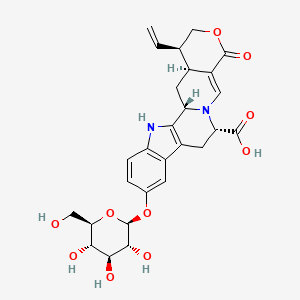
MappiodosideF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MappiodosideF is a complex organic compound known for its unique chemical structure and diverse applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MappiodosideF typically involves multiple steps, starting with the preparation of its core structure through a series of organic reactions. Common synthetic routes include:
Aldol Condensation: This reaction forms the carbon-carbon bonds necessary for the core structure.
Hydrogenation: Used to reduce double bonds and stabilize the compound.
Cyclization: Forms the ring structures that are characteristic of this compound.
Reaction conditions often involve the use of catalysts such as palladium or platinum, and solvents like ethanol or dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For efficient and consistent production.
Purification Processes: Such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MappiodosideF undergoes various chemical reactions, including:
Oxidation: Converts the compound into its oxidized form using reagents like potassium permanganate.
Reduction: Reduces the compound using hydrogen gas in the presence of a catalyst.
Substitution: Involves replacing one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine in the presence of a base.
Major Products
Scientific Research Applications
MappiodosideF has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MappiodosideF involves its interaction with specific molecular targets within cells. It is known to:
Bind to Enzymes: Inhibiting or activating their activity.
Modulate Signaling Pathways: Affecting cellular communication and function.
Alter Gene Expression: Influencing the production of proteins and other molecules.
Properties
Molecular Formula |
C27H30N2O10 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(1S,12S,19R,20S)-19-ethenyl-16-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,14-pentaene-12-carboxylic acid |
InChI |
InChI=1S/C27H30N2O10/c1-2-11-10-37-26(36)16-8-29-18(6-13(11)16)21-15(7-19(29)25(34)35)14-5-12(3-4-17(14)28-21)38-27-24(33)23(32)22(31)20(9-30)39-27/h2-5,8,11,13,18-20,22-24,27-28,30-33H,1,6-7,9-10H2,(H,34,35)/t11-,13-,18-,19-,20+,22+,23-,24+,27+/m0/s1 |
InChI Key |
HYGOYIZYVWEHQX-KPLAISTASA-N |
Isomeric SMILES |
C=C[C@H]1COC(=O)C2=CN3[C@@H](C[C@@H]12)C4=C(C[C@H]3C(=O)O)C5=C(N4)C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Canonical SMILES |
C=CC1COC(=O)C2=CN3C(CC12)C4=C(CC3C(=O)O)C5=C(N4)C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


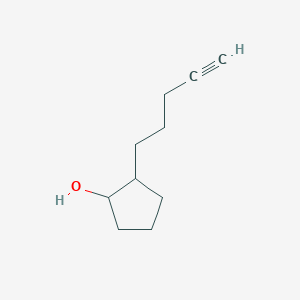
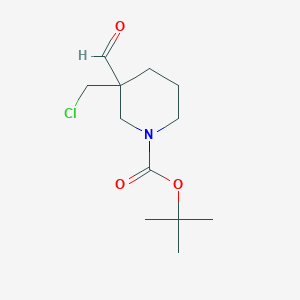
![7-Propanoylspiro[4.5]decan-8-one](/img/structure/B13315542.png)
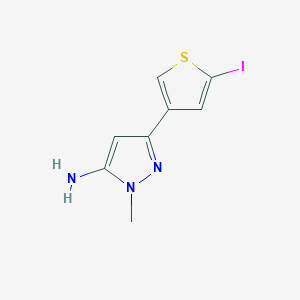
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)

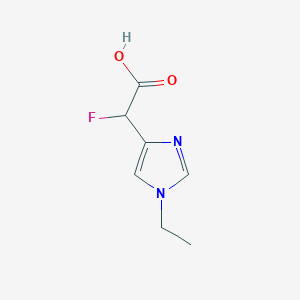
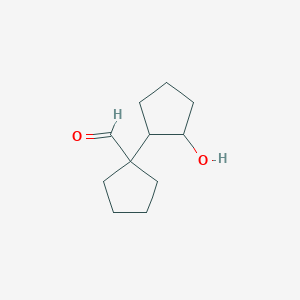
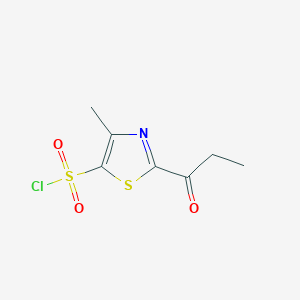
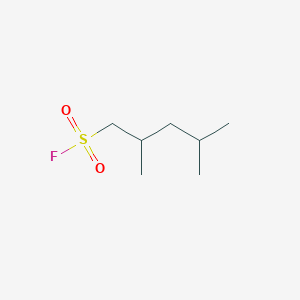
![4-{[1-(5-Methylthiophen-2-yl)ethyl]amino}butan-2-ol](/img/structure/B13315598.png)
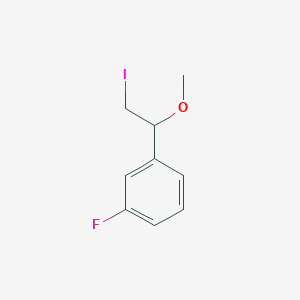
![Methyl 4-[(prop-2-yn-1-yl)amino]pyrimidine-5-carboxylate](/img/structure/B13315612.png)
